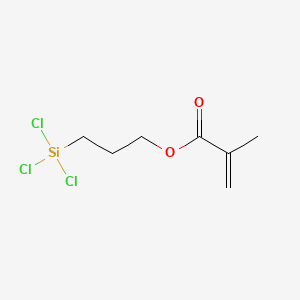

3-(Trichlorosilyl)propyl methacrylate

Descripción general

Descripción

3-(Trichlorosilyl)propyl methacrylate is a hydrophobic monomer . It is widely used as a monomer and as a coupling agent in polymerization reactions . It copolymerizes with other monomers, such as styrene or acrylates, to produce polymer films with improved mechanical properties and adhesion to various substrates .

Synthesis Analysis

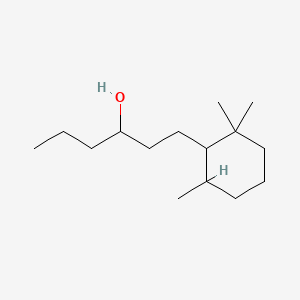

This compound is synthesized using catalytic chain transfer polymerization . The effect of different synthesis parameters, such as reaction temperature and time, reagent ratio, solvent variation, and the addition of acidic catalysts on the grafting process of TMSPM onto barium titanate nanoparticles (BTONP), was thoroughly analyzed via thermogravimetric and elemental analysis .Molecular Structure Analysis

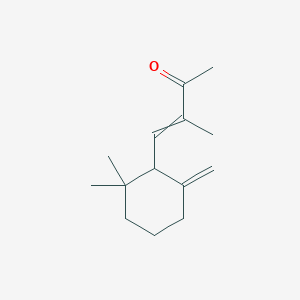

The empirical formula of this compound is C7H11Cl3O2Si . Its molecular weight is 261.61 . The structure can be represented by the SMILES stringCC(=C)C(=O)OCCCSi(Cl)Cl . Chemical Reactions Analysis

This compound is used in polymerization reactions . It copolymerizes with other monomers, such as styrene or acrylates, to produce polymer films .Physical and Chemical Properties Analysis

This compound is a colorless liquid . It has a density of 1.239 g/mL at 20°C and a refractive index of 1.465 .Aplicaciones Científicas De Investigación

Monitoring Hydrolysis Processes

3-(Trimethoxysilyl)propyl methacrylate (TPM) is known to hydrolyze, forming surface-active molecules that significantly impact emulsion formation and stabilization. Studies have used surface tension sensors to monitor the chemical reaction of TPM with water, revealing auto-oscillations in surface tension related to complex flows in the aqueous phase. This property is crucial in understanding the role of these molecules in various industrial processes (Tleuova et al., 2016).

Polymerization Characteristics

Anionic polymerizations of various silyl methacrylates, including 3-(trimethoxysilyl)propyl, have been explored in detail. These studies contribute significantly to understanding the living polymerization of these compounds and their potential applications in creating novel polymers and block copolymers (Ozaki et al., 1992).

Radical Polymerization Kinetics

The radical polymerization of 3-[tris(trimethylsilyloxy)silyl] propyl methacrylate and its kinetics have been studied using spectroscopic techniques. Understanding these kinetics is essential for applications where controlled radical polymerization is required, such as in material science and coatings (García et al., 2001).

Hydrophobic Hybrid Systems

Hybrid systems based on 3-trimethoxysilyl propyl methacrylate have been developed for applications like moisture protection and strengthening of glass objects. The addition of fluorinated precursors to these systems enhances their hydrophobic behavior and mechanical strength, which is valuable in various industrial and protective coatings (Ershad-Langroudi et al., 1997).

Catalytic Chain Transfer Polymerization

Studies have investigated the use of catalytic chain transfer polymerization for synthesizing macromers of 3-[tris(trimethylsilyloxy)silyl]-propyl methacrylate. These studies are essential for developing controlled reaction conditions in free-radical polymerization, relevant in creating specific polymer architectures (Muratore et al., 2000).

Surface Modification and Protection

3-(Trimethoxysilyl)propyl methacrylate has been used as a cross-linking agent in various applications, such as creating anti-biofouling coatings and modifying polymer surfaces. These modifications lead to improved mechanical properties and resistance to microbial colonization, crucial in medical and industrial applications (Lei et al., 2018).

Polymer Modification

Modifying poly(vinylidene fluoride) by grafting 3-(trimethoxysilyl)propyl methacrylate enhances flux and mechanical properties of the resulting membranes. This modification process is significant in applications where improved material properties are essential, such as in filtration and separation technologies (Liu et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of 3-(Trichlorosilyl)propyl methacrylate is the surface of various materials, including polymers and metals . This compound is used as a coupling agent, allowing for the formation of strong bonds between different materials .

Mode of Action

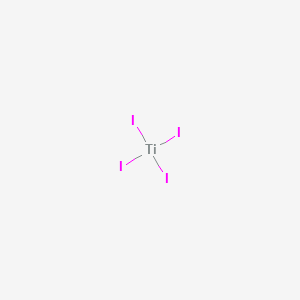

This compound interacts with its targets through a process known as silanization . The trichlorosilyl group in the compound reacts with hydroxyl groups on the surface of the target material, forming strong covalent bonds . This results in the methacrylate group being firmly attached to the surface, ready for further reactions .

Biochemical Pathways

For instance, it is used in the production of hydrophobic coatings, which can affect the interaction of biological systems with treated surfaces .

Pharmacokinetics

It’s important to note that this compound should be handled with care due to its corrosive nature .

Result of Action

The action of this compound results in the formation of a thin layer of methacrylate groups on the surface of the target material . This layer can then participate in further reactions, such as polymerization, leading to the formation of coatings, adhesives, and other materials with desirable properties .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and humidity . For instance, the silanization reaction proceeds more efficiently in a dry environment . Additionally, the stability of the compound can be affected by exposure to light and heat, which can lead to premature polymerization .

Safety and Hazards

Direcciones Futuras

3-(Trichlorosilyl)propyl methacrylate has been used in the modification of bacterial cellulose nanofibers as a crosslinking and reinforcing agent for 3D printable UV-curable inks . This application shows promise for the fabrication of gel-like materials with complex geometries for various applications .

Propiedades

IUPAC Name |

3-trichlorosilylpropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl3O2Si/c1-6(2)7(11)12-4-3-5-13(8,9)10/h1,3-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGMJCPBZJUYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027647 | |

| Record name | 3-(Trichlorosilyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7351-61-3 | |

| Record name | 3-(Trichlorosilyl)propyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7351-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trichlorosilyl)propyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007351613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(trichlorosilyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Trichlorosilyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trichlorosilyl)propyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRICHLOROSILYL)PROPYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47R7ND8EC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

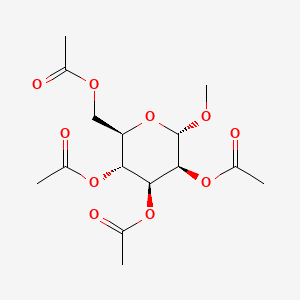

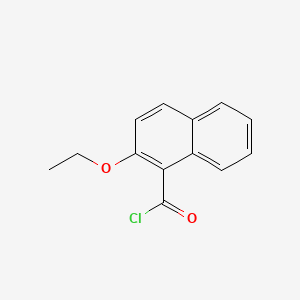

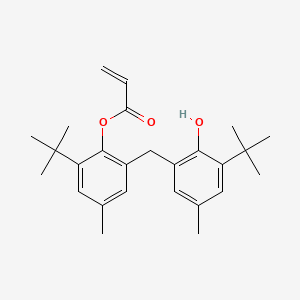

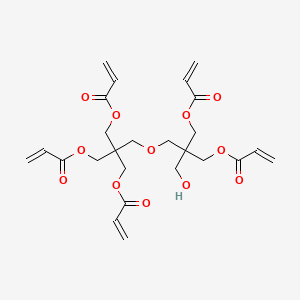

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

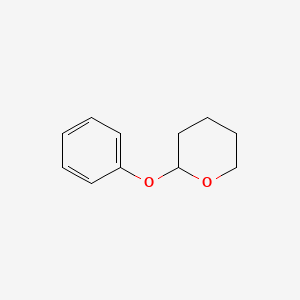

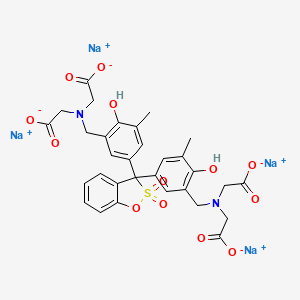

Feasible Synthetic Routes

A: TPM is a bifunctional molecule containing a trichlorosilane group and a methacrylate group. The trichlorosilane group readily reacts with hydroxyl groups present on various surfaces like glass, silicon, and even some polymers. This reaction forms strong, covalent siloxane bonds, effectively anchoring the TPM molecule to the surface [, , ]. The exposed methacrylate group then allows for further functionalization, typically through polymerization reactions with other acrylate or methacrylate monomers. This enables the creation of covalently attached polymer coatings or hydrogels on the modified surface [, , ].

ANone:

A: TPM demonstrates compatibility with various materials commonly used in biomaterial research, including glass, silicon, and poly(dimethylsiloxane) (PDMS) [, , , ]. It forms stable, covalent bonds with these substrates, ensuring the longevity of the modification.

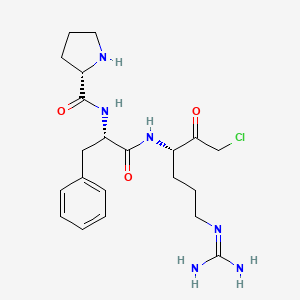

A: TPM modifications can be strategically employed to direct cell attachment and behavior. For instance, researchers fabricated microwell arrays using hydrophilic poly(ethylene glycol) (PEG) hydrogel walls surrounding hydrophobic TPM floors []. This design exploits the differential cell adhesion properties of PEG and TPM. Murine 3T3 fibroblasts and hepatocytes selectively adhered to the hydrophobic TPM regions within the microwells, while avoiding the surrounding hydrophilic PEG hydrogel walls. This selective adhesion allows for controlled cell positioning and spatial organization, crucial for applications like cell-based assays and tissue engineering [].

ANone: The provided research papers primarily focus on TPM's application in controlled environments for biomaterial fabrication. While they do not directly address environmental impact and degradation pathways, it is crucial to consider these aspects for responsible material use. Future studies should investigate the potential environmental fate and effects of TPM and explore strategies to minimize any negative impacts. This could involve studying its degradation products and their potential toxicity. Additionally, exploring alternative silane coupling agents with potentially lower environmental impact could be beneficial.

ANone: Several analytical techniques can be employed to confirm the successful modification of surfaces with TPM and to characterize the resulting surfaces:

- Ellipsometry: This technique is used to measure the thickness of thin films, such as the TPM monolayer formed on a substrate. Researchers used ellipsometry to confirm the presence of the self-assembled monolayer (SAM) of TPM on silicon dioxide surfaces [].

- Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): This surface-sensitive technique provides information about the elemental and molecular composition of the outermost surface layers. It can be used to verify the presence of specific elements, such as chlorine from the trichlorosilane group of TPM, confirming successful surface modification [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.1]heptane-2-ethanol, 6,6-dimethyl-](/img/structure/B1583306.png)